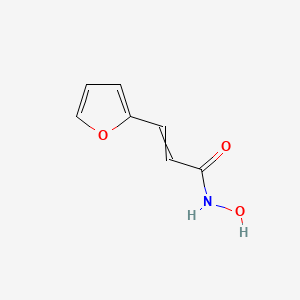
3-(Furan-2-yl)-N-hydroxyprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-N-hydroxyprop-2-enamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a prop-2-enamide group with a hydroxyl group on the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through a condensation reaction between furan-2-carboxaldehyde and an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N-hydroxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-N-hydroxyprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide.
Furan-2,5-dicarboxylic acid: An oxidation product of the compound.
Furan-2-ylmethylenehydrazide: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a hydroxylated prop-2-enamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research fields .
Properties
CAS No. |
113873-09-9 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C7H7NO3/c9-7(8-10)4-3-6-2-1-5-11-6/h1-5,10H,(H,8,9) |
InChI Key |
SZJKKCFFUIOMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


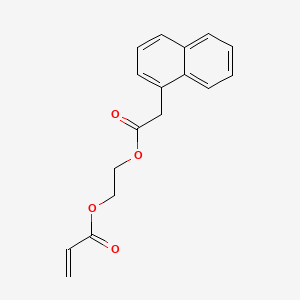
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
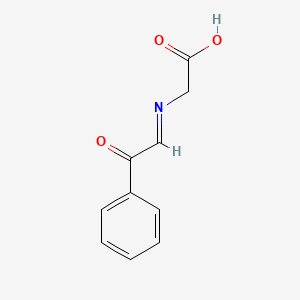
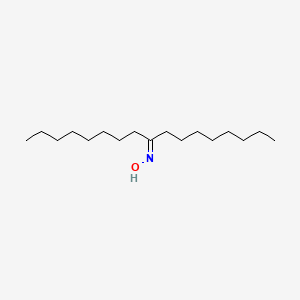
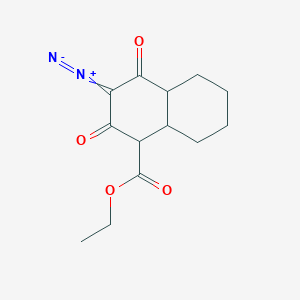
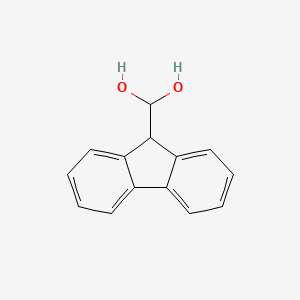
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
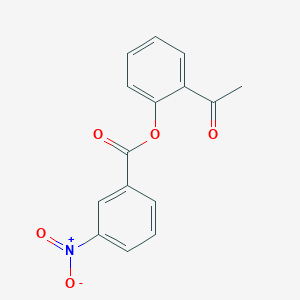
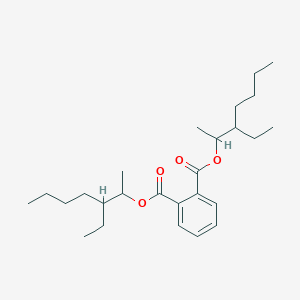
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
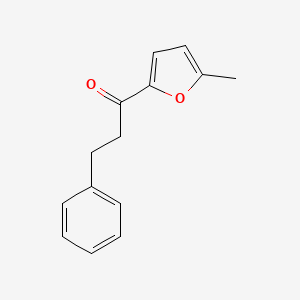
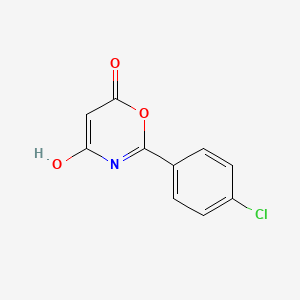
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
